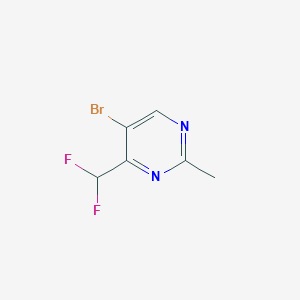

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine

Description

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine is a halogenated and fluorinated pyrimidine derivative with a bromo group at position 5, a difluoromethyl group at position 4, and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making this compound particularly relevant in drug discovery .

Properties

Molecular Formula |

C6H5BrF2N2 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

5-bromo-4-(difluoromethyl)-2-methylpyrimidine |

InChI |

InChI=1S/C6H5BrF2N2/c1-3-10-2-4(7)5(11-3)6(8)9/h2,6H,1H3 |

InChI Key |

IZLYMHSEUMYYAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine typically involves the introduction of bromine and difluoromethyl groups onto a pyrimidine ring. One common method is the bromination of 4-(difluoromethyl)-2-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. In agrochemicals, the compound may interfere with essential biological processes in pests or weeds, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 4

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine

- Key Differences : The trifluoromethyl (-CF₃) group at position 4 increases electronegativity and steric bulk compared to the difluoromethyl (-CF₂H) group.

- Impact: The -CF₃ group may enhance binding affinity to hydrophobic protein pockets but could reduce solubility due to higher lipophilicity.

5-Bromo-4-methoxy-6-methylpyrimidine

Substituent Variations at Position 2

5-Bromo-2-chloro-4-methylpyrimidine

- Key Differences : A chloro (-Cl) group replaces the methyl (-CH₃) at position 2.

- Impact : The -Cl group acts as a leaving group, making this compound reactive in nucleophilic substitutions (e.g., Suzuki couplings). However, the methyl group in the target compound enhances stability for applications requiring prolonged shelf life .

5-Bromo-2,4-dimethoxypyrimidine

- Key Differences : Methoxy (-OCH₃) groups at positions 2 and 3.

- Impact : The electron-donating -OCH₃ groups increase π-electron density in the pyrimidine ring, altering reactivity in electrophilic substitutions. This contrasts with the electron-withdrawing -CF₂H group, which directs reactions to specific ring positions .

Electronic Effects

- Difluoromethyl (-CF₂H) : Moderately electron-withdrawing due to the inductive effect of fluorine, lowering the pKa of adjacent amines and enhancing membrane permeability .

- Trifluoromethyl (-CF₃) : Stronger electron-withdrawing effect, which can deactivate the pyrimidine ring toward electrophilic attacks but improve resistance to metabolic oxidation .

Data Tables

Table 1: Physicochemical Comparison

| Compound | Substituents (Positions) | LogP* | Melting Point (°C) | Reactivity Notes |

|---|---|---|---|---|

| 5-Bromo-4-(difluoromethyl)-2-methyl | -CF₂H (4), -Br (5), -CH₃ (2) | 2.1 | ~150–160 (est.) | Moderate electrophilic activity |

| 5-Bromo-4-(trifluoromethyl)-2-methyl | -CF₃ (4) | 2.8 | 180–190 | High metabolic stability |

| 5-Bromo-2-chloro-4-methyl | -Cl (2) | 1.9 | 200–210 | Reactive in cross-couplings |

| 5-Bromo-4-methoxy-2-methyl | -OCH₃ (4) | 1.2 | 120–130 | Soluble in polar solvents |

*Estimated using fragment-based methods.

Biological Activity

5-Bromo-4-(difluoromethyl)-2-methylpyrimidine is a halogenated pyrimidine derivative notable for its unique molecular structure, which includes a bromine atom at the 5-position, a difluoromethyl group at the 4-position, and a methyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor or modulator of various biochemical pathways.

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 218.03 g/mol

- Structural Features : The presence of halogen substituents (bromine and difluoromethyl) influences its chemical reactivity and biological activity, enhancing binding affinity to specific molecular targets.

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Preliminary studies indicate that halogenated pyrimidines can act as inhibitors in metabolic pathways. The difluoromethyl group, in particular, may enhance the compound's ability to bind to active sites on target proteins, potentially influencing their function.

Inhibition Studies

Research has shown that compounds with similar structural properties exhibit significant inhibition against various biological targets. For instance, studies have indicated that pyrimidine derivatives can inhibit enzymes involved in cancer cell proliferation and metabolic processes.

| Compound | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Enzymatic Inhibitor | TBD | Potential for selective inhibition |

| 4-Bromo-2-(difluoromethyl)pyrimidine | Various Enzymes | TBD | Similar structural features |

| 6-Chloro-2-methylpyrimidin-4-amine | Kinases | TBD | Different functional group |

Case Studies

- Anticancer Activity : A study explored the inhibition of specific kinases by similar pyrimidine derivatives, revealing that modifications at the 4-position can significantly alter the potency of these compounds against cancer cell lines.

- Enzyme Modulation : Research involving enzyme assays demonstrated that halogenated pyrimidines can modulate enzymatic activity, impacting pathways critical for cellular metabolism and growth.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. These methods often involve:

- Substitution Reactions : Utilizing sodium azide for nucleophilic substitution.

- Coupling Reactions : Employing palladium catalysts for cross-coupling reactions to introduce functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.